molecular formula C22H23ClN4O2 B2552692 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 1286728-26-4

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B2552692
CAS RN: 1286728-26-4
M. Wt: 410.9
InChI Key: HNZNTBDMBMYQET-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with potential biological activity. However, the provided papers do not directly discuss this compound but rather similar structures with potential therapeutic effects. For instance, paper discusses a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects, which suggests that the compound may also possess biological activities worth exploring.

Synthesis Analysis

While the exact synthesis of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide is not detailed in the provided papers, paper describes the synthesis of a related polyheterocyclic compound. This synthesis involves a microwave-assisted one-pot process that includes Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration steps. This information could be valuable in hypothesizing a potential synthetic route for the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound in paper was characterized by 1D and 2D NMR, FT-IR, and HRMS. These techniques are crucial for confirming the structure of complex organic molecules and could be applied to the compound to ensure its correct synthesis and to understand its structural features.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Pharmacological Activity and Drug Design

Researchers have explored the pharmacological activities of compounds structurally related to 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide. For instance, studies on similar pyrazole derivatives have indicated their potential in treating various conditions. One study highlighted the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008). This suggests that derivatives of this compound could have potential applications in antiviral research.

Antimicrobial and Antifungal Applications

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, a study on novel sulfonamide derivatives demonstrated cytotoxic activity against breast and colon cancer cell lines, indicating the potential for cancer treatment (Ghorab et al., 2015). This highlights the role of structurally related compounds in developing new antimicrobial and anticancer agents.

Material Science and Nonlinear Optical Properties

Research into the nonlinear optical properties of organic crystals, including compounds structurally similar to this compound, has shown promising results for photonic applications. A study conducted by Castro et al. (2017) investigated the nonlinear optical properties of two crystalline acetamides, revealing their potential in optical switches, modulators, and energy applications (Castro et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, the presence of the chlorophenyl group could potentially make it hazardous to aquatic life .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its properties and potential uses. This could involve more detailed studies on its synthesis, structure, reactivity, mechanism of action, and safety profile .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-25(19-5-3-2-4-6-19)21(28)16-27-15-20(17-7-9-18(23)10-8-17)22(24-27)26-11-13-29-14-12-26/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNTBDMBMYQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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